5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine
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Overview
Description
5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine is a chemical compound belonging to the class of 1,3,4-thiadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl position .
Scientific Research Applications
5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit enzymes critical for the survival of microorganisms, leading to their death . In cancer cells, it can induce apoptosis by activating specific signaling pathways that lead to programmed cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
- 5-Phenyl-1,3,4-thiadiazol-2-amine
- N-Phenyl-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetamides
Uniqueness
5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, making it more effective in penetrating cell membranes and interacting with intracellular targets .
Properties
CAS No. |
57552-39-3 |
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Molecular Formula |
C10H8F3N3S |
Molecular Weight |
259.25 g/mol |
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)7-3-1-2-6(4-7)5-8-15-16-9(14)17-8/h1-4H,5H2,(H2,14,16) |
InChI Key |
RRXDVGPGAOJOFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=NN=C(S2)N |
Origin of Product |
United States |
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